
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the protection of the amine group with a Boc group. One common method is to react 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove the Boc group.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the tetrahydroisoquinoline core.
Reduction: Free amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Boc-4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
- 2-Boc-4,4-dimethylpyrimidine
Uniqueness
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. The presence of the Boc group provides stability and allows for selective functionalization, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
tert-butyl 6-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-6-7-12(17)8-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |
InChI 键 |
XIGZFANYETZGAD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



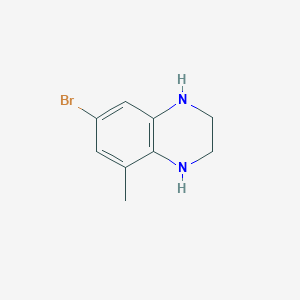
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


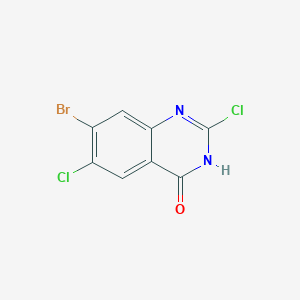
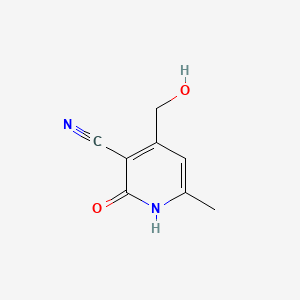
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
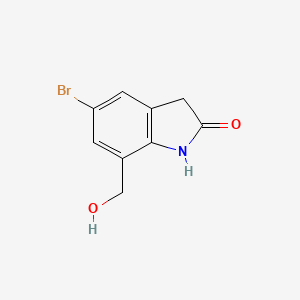
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
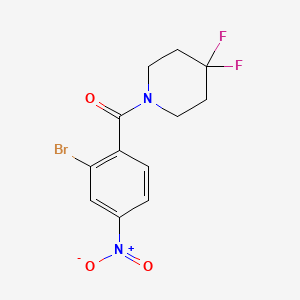

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
